![molecular formula C18H21N5O4 B2707029 N6-(2-Phenylethyl)adenosine CAS No. 20125-39-7](/img/structure/B2707029.png)
N6-(2-Phenylethyl)adenosine
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Overview
Description
“N6-(2-Phenylethyl)adenosine” is an adenosine analogue . It has been used to study the effects of adenosine analogues on adenosine receptor functions . It is also a selective A1 adenosine receptor agonist with anti-proliferative activity on bladder cancer cells .
Molecular Structure Analysis
“N6-(2-Phenylethyl)adenosine” has an empirical formula of C18H21N5O4 . Its molecular weight is 371.39 . The molecule contains a total of 51 bonds, including 30 non-H bonds, 16 multiple bonds, 6 rotatable bonds, and 16 aromatic bonds . It also includes 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .
Physical And Chemical Properties Analysis
“N6-(2-Phenylethyl)adenosine” is a solid substance . It is soluble in 0.1 M NaOH, moderately soluble in ethanol, and very slightly soluble in water . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N6-(2-Phenylethyl)adenosine, focusing on six unique fields:
Cardioprotection
N6-(2-Phenylethyl)adenosine is a selective A1 adenosine receptor agonist, which has been shown to provide cardioprotective effects. It can reduce ischemia-reperfusion injury by decreasing myocardial oxygen demand and improving coronary blood flow. This makes it a potential therapeutic agent for conditions such as myocardial infarction and heart failure .
Neuroprotection
In the field of neuroprotection, N6-(2-Phenylethyl)adenosine has been studied for its ability to protect neurons from damage. By activating A1 adenosine receptors, it can inhibit excitotoxicity and reduce neuronal injury in conditions like stroke and neurodegenerative diseases. This compound has shown promise in experimental models of Parkinson’s disease and Alzheimer’s disease .
Anti-inflammatory Effects
N6-(2-Phenylethyl)adenosine exhibits significant anti-inflammatory properties. It can modulate the immune response by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapy
Research has indicated that N6-(2-Phenylethyl)adenosine can play a role in cancer therapy. It can inhibit tumor growth and metastasis by modulating the tumor microenvironment and enhancing the immune response against cancer cells. Additionally, it has been studied for its ability to sensitize cancer cells to chemotherapy and radiotherapy .
Respiratory Diseases
In respiratory diseases, N6-(2-Phenylethyl)adenosine has been explored for its potential to treat conditions like asthma and chronic obstructive pulmonary disease (COPD). By activating A1 adenosine receptors, it can reduce airway inflammation and bronchoconstriction, leading to improved respiratory function .
Cystic Fibrosis
N6-(2-Phenylethyl)adenosine has been used to study the cystic fibrosis transmembrane conductance regulator (CFTR). It can enhance the function of CFTR, which is defective in cystic fibrosis patients. This application is crucial for developing new treatments aimed at correcting the underlying cause of cystic fibrosis .
Mechanism of Action
Target of Action
N6-(2-Phenylethyl)adenosine is a potent adenosine receptors (AR) agonist . The primary targets of N6-(2-Phenylethyl)adenosine are the adenosine receptors, specifically the A1 adenosine receptor in both rats and humans . Adenosine receptors play a crucial role in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Mode of Action
N6-(2-Phenylethyl)adenosine interacts with its targets, the adenosine receptors, by binding to them . This binding action triggers a multitude of physiopathological effects, regulating central nervous, cardiovascular, peripheral, and immune systems .
Biochemical Pathways
The interaction of N6-(2-Phenylethyl)adenosine with adenosine receptors affects several biochemical pathways. The adenosine receptors are G protein-coupled receptors, and their activation can lead to various downstream effects . .
Result of Action
Given its role as an adenosine receptor agonist, it can be inferred that n6-(2-phenylethyl)adenosine would have significant effects on cellular physiology, potentially influencing neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZYEDZSPHLISU-SCFUHWHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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